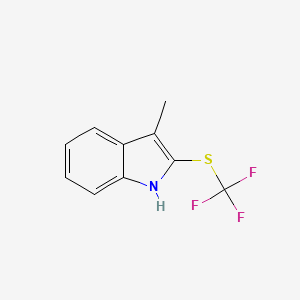
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is a complex organic compound that features both hydrazinyl and stannyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol typically involves multiple steps:
Formation of the Hydrazinyl Intermediate: The initial step involves the reaction of diphenylhydrazine with an appropriate alkylating agent to form the hydrazinyl intermediate.
Stannylation: The hydrazinyl intermediate is then subjected to stannylation using tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced hydrazinyl or stannyl derivatives.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Reduced derivatives with altered hydrazinyl or stannyl groups.
Substitution: Substituted products with new functional groups replacing the stannyl group.
Applications De Recherche Scientifique
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol has several scientific research applications:
Organic Synthesis: It can be used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Materials Science: Its stannyl group can be utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol involves interactions with molecular targets such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, while the stannyl group can participate in organometallic reactions. These interactions can modulate biological pathways and lead to specific biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,2-Diphenylhydrazinyl)-4-(trimethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triethylstannyl)butane-1,3-diol
- 2-(2,2-Diphenylhydrazinyl)-4-(triphenylstannyl)butane-1,3-diol
Uniqueness
2-(2,2-Diphenylhydrazinyl)-4-(tributylstannyl)butane-1,3-diol is unique due to its specific combination of hydrazinyl and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. The presence of the tributylstannyl group, in particular, allows for unique organometallic reactions that are not possible with other stannyl derivatives.
Propriétés
Numéro CAS |
652156-80-4 |
|---|---|
Formule moléculaire |
C28H46N2O2Sn |
Poids moléculaire |
561.4 g/mol |
Nom IUPAC |
2-(2,2-diphenylhydrazinyl)-4-tributylstannylbutane-1,3-diol |
InChI |
InChI=1S/C16H19N2O2.3C4H9.Sn/c1-13(20)16(12-19)17-18(14-8-4-2-5-9-14)15-10-6-3-7-11-15;3*1-3-4-2;/h2-11,13,16-17,19-20H,1,12H2;3*1,3-4H2,2H3; |
Clé InChI |
QTXAKEMXWYUFBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)CC(C(CO)NN(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B12533476.png)
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
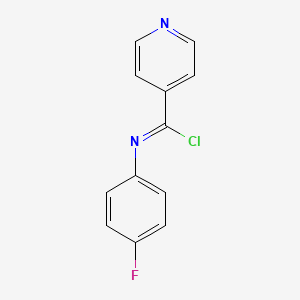
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
![3,4-Dibromo-5-methyl-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B12533511.png)

![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
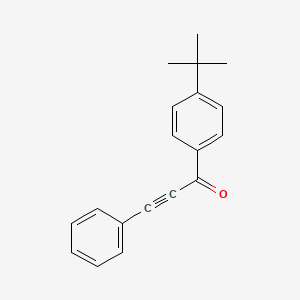
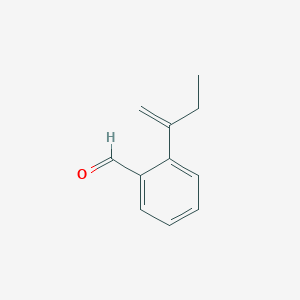

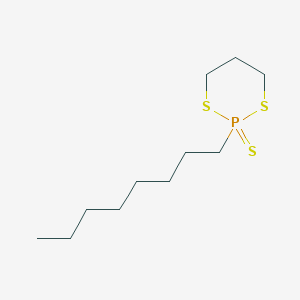

![1-(3-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12533580.png)
